molecular formula C8H4F2N2 B13636313 5,8-Difluoroquinoxaline

5,8-Difluoroquinoxaline

Cat. No.: B13636313
M. Wt: 166.13 g/mol
InChI Key: HOZANLQRNFVNLD-UHFFFAOYSA-N
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Description

5,8-Difluoroquinoxaline: is a heterocyclic aromatic organic compound that belongs to the quinoxaline family It is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinoxaline typically involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate. The reaction is carried out under acidic conditions, often using triflic acid as a catalyst to facilitate the regioselective bromination of the quinoxaline derivatives . The resulting intermediate is then subjected to further reactions, such as alkylation under Mitsunobu reaction conditions, to yield the desired this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, 5,8-Difluoroquinoxaline is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it an ideal candidate for the development of new materials with specific electronic and optical characteristics .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial and anticancer agents. These compounds exhibit strong biological activity due to their ability to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the production of organic solar cells and other electronic devices. Its high electron affinity and stability make it a valuable component in the development of high-performance materials .

Comparison with Similar Compounds

    6,7-Difluoroquinoxaline: Similar in structure but with fluorine atoms at the 6 and 7 positions.

    5,7-Difluoroquinoxaline: Another isomer with fluorine atoms at the 5 and 7 positions.

Uniqueness: 5,8-Difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C8H4F2N2

Molecular Weight

166.13 g/mol

IUPAC Name

5,8-difluoroquinoxaline

InChI

InChI=1S/C8H4F2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H

InChI Key

HOZANLQRNFVNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=CC=N2)F

Origin of Product

United States

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